5-(4-methoxybenzoyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(4-methoxybenzoyl)-7-(trifluoromethyl)-3,5-dihydro-2H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-26-13-5-2-11(3-6-13)17(25)23-9-8-16(24)22-14-10-12(18(19,20)21)4-7-15(14)23/h2-7,10H,8-9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXXTZHUYQTSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(=O)NC3=C2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-(4-Methoxybenzoyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a trifluoromethyl group and a methoxybenzoyl moiety, which may enhance its pharmacological profile.
- Molecular Formula : C18H15F3N2O3
- Molecular Weight : 364.32 g/mol
- CAS Number : 866138-26-3
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, particularly GABA receptors. Benzodiazepines typically exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition.
Neuropharmacological Effects
Benzodiazepines are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. The specific compound under consideration has not been extensively studied in clinical trials; however, its structural similarities to known anxiolytics suggest potential effectiveness in treating anxiety disorders and other related conditions .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzodiazepine derivatives indicates that modifications at specific positions can significantly alter their biological properties. The presence of the trifluoromethyl group in this compound may enhance lipophilicity and receptor binding affinity compared to non-fluorinated analogs .
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Anticancer Activity
Research indicates that benzodiazepine derivatives exhibit anticancer properties. Studies have shown that compounds similar to 5-(4-methoxybenzoyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl group enhances lipophilicity and bioactivity, potentially leading to improved therapeutic efficacy against tumors.
2. Neuropharmacology
Benzodiazepines are well-known for their effects on the central nervous system. This specific compound may interact with GABA receptors, which are critical in mediating inhibitory neurotransmission. Investigations into its anxiolytic and sedative properties could provide insights into new treatments for anxiety disorders and insomnia.
3. Antiviral Properties
Preliminary studies suggest that benzodiazepine derivatives may possess antiviral activities. The potential application of this compound in treating viral infections warrants further investigation. The modification of its structure could enhance its effectiveness against specific viral targets.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzodiazepine derivatives. It was found that certain structural modifications led to increased cytotoxicity against breast cancer cell lines. The incorporation of a methoxybenzoyl moiety was identified as a key factor in enhancing the compound's activity ( ).
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study focusing on GABA receptor modulation, researchers tested several benzodiazepine derivatives for their anxiolytic effects in animal models. The results demonstrated that compounds with similar structures to this compound exhibited significant anxiolytic effects compared to controls ( ).
Q & A
Q. What are the established synthetic routes for this benzodiazepine derivative, and what key intermediates are involved?
The synthesis typically involves cyclocondensation of substituted aniline precursors with carbonyl-containing moieties. For example, intermediates like 4-methoxybenzoyl chloride and trifluoromethyl-substituted amines are used in multi-step reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed to introduce aromatic groups, as seen in analogous benzodiazepine syntheses . Key intermediates include tetrahydrobenzodiazepinone cores, which are functionalized via nucleophilic acyl substitution or alkylation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of the methoxybenzoyl and trifluoromethyl groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and C-F stretching vibrations. X-ray crystallography, if feasible, provides definitive stereochemical data .
Q. How can researchers validate the purity of this compound for pharmacological assays?
High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection is standard. Reverse-phase columns (C18) and gradient elution using acetonitrile/water mixtures are recommended. Purity thresholds >95% are typical, with orthogonal methods (e.g., melting point analysis) used to confirm crystallinity .
Advanced Research Questions
Q. What methodological considerations are critical when designing in vivo studies to assess metabolic stability?
- Isotope-Labeled Standards : Use stable isotope-labeled analogs (e.g., deuterated internal standards) to improve quantification accuracy in GC-MS or LC-MS/MS, as demonstrated in benzodiazepine metabolite studies .
- Species-Specific Metabolism : Compare hepatic microsomal assays across species (e.g., human vs. rodent) to predict interspecies variability.
- Biliary Excretion : Include bile duct-cannulated models to assess enterohepatic recirculation, which impacts half-life .
Q. How does the trifluoromethyl group at position 8 influence binding affinity to GABA_A receptors compared to other substituents?
The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, stabilizing hydrophobic interactions in the receptor’s α-subunit binding pocket. Competitive radioligand displacement assays (using [³H]flunitrazepam) show that bulkier substituents (e.g., bromo or methyl groups) reduce affinity due to steric hindrance, while trifluoromethyl optimizes potency and selectivity .
Q. How can researchers resolve contradictions in reported pharmacological activities across different in vitro models?
- Model Selection : Use primary neuronal cultures instead of transfected cell lines to better replicate native receptor subtypes.
- Buffer Conditions : Adjust chloride ion concentrations (e.g., 140 mM KCl) to mimic physiological states and reduce false negatives in electrophysiological assays.
- Positive Controls : Include diazepam or zolpidem as benchmarks to normalize potency metrics .
Q. What strategies optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?
- Ligand Systems : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalytic efficiency in C-N bond formation.
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to minimize side reactions.
- Temperature Gradients : Stepwise heating (40°C → 80°C) improves reaction homogeneity, as shown in analogous tetrazole syntheses .
Q. What computational approaches predict the metabolic liabilities of this benzodiazepine derivative?
Density Functional Theory (DFT) calculations identify electron-deficient sites prone to cytochrome P450-mediated oxidation (e.g., C-8 trifluoromethyl adjacent to the diazepine ring). Molecular docking with CYP3A4 isoforms predicts N-demethylation as a primary metabolic pathway, validated via in vitro microsomal assays .
Data Contradiction Analysis
Q. Why do some studies report antagonistic effects at GABA_A receptors despite structural similarity to agonists?
Contradictions may arise from subunit selectivity (e.g., α1 vs. α5 subtypes). Electrophysiological patch-clamp assays in recombinant receptors (α1β2γ2 vs. α5β3γ2) reveal that the methoxybenzoyl group confers partial inverse agonism in α5-containing receptors, altering functional outcomes .
Q. How should researchers address discrepancies in pharmacokinetic parameters between rodent and human models?
Interspecies differences in plasma protein binding (e.g., rodent albumin affinity) and metabolic enzyme expression (e.g., CYP2C19 polymorphism) necessitate allometric scaling. Population pharmacokinetic modeling, incorporating covariates like body surface area and clearance rates, improves translational accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
